molecular formula C8H9ClO4S2 B1367027 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride CAS No. 64440-81-9

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride

Cat. No.: B1367027
CAS No.: 64440-81-9
M. Wt: 268.7 g/mol
InChI Key: DEGAJMGMZJLZPT-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.

Mechanism of Action

Mode of Action

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can react with nucleophiles. The chloride ion is a good leaving group, which makes this compound highly reactive . When it reacts with a nucleophile, the nucleophile attacks the sulfur atom, displacing the chloride ion and forming a new bond with the sulfur .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the reactivity of this compound . For example, in an acidic environment, the reactivity of this compound may increase due to the protonation of nucleophiles, making them more susceptible to attack.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl group.

    Methanesulfonyl chloride: Contains a methyl group instead of a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a benzene ring.

Uniqueness

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is unique due to the presence of both benzenesulfonyl and ethane-1-sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

2-(benzenesulfonyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGAJMGMZJLZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496671
Record name 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64440-81-9
Record name 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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